exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
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Overview
Description
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction, mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene, yields the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents under controlled conditions
Major Products Formed
Epoxides: Formed through oxidation reactions
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles
Scientific Research Applications
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and applications in organic synthesis.
Uniqueness
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C10H15NO2 and a molecular weight of approximately 183.23 g/mol, includes a nitrogen atom within its bicyclic framework, which is often associated with various pharmacological effects.
Structural Characteristics
The compound's structure is characterized by the following features:
- Bicyclic framework : The azabicyclo structure provides rigidity and potential for specific interactions with biological targets.
- Carboxylate functionality : This functional group may enhance solubility and reactivity, impacting the compound's biological activity.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, primarily due to its ability to interact with specific receptors and enzymes.
- Binding Affinity : Preliminary studies suggest that modifications to the compound can enhance its binding affinity to biological targets relevant to disease mechanisms. This is crucial for optimizing drug development strategies aimed at increasing efficacy against specific diseases .
- Therapeutic Applications : The compound has potential applications in treating conditions such as diabetes and neurological disorders, as indicated by its structural similarities to other known therapeutic agents .
- Cytotoxicity : While specific cytotoxicity data for this compound is limited, related bicyclic compounds have demonstrated moderate cytotoxic effects against cancer cell lines, suggesting a need for further investigation into this compound's effects .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that can be modified to yield various derivatives with enhanced biological properties. These synthetic routes allow researchers to explore structure-activity relationships (SAR) that can inform drug design .
Summary of Synthetic Routes
Case Study 1: DPP-4 Inhibition
Research has shown that derivatives of azabicyclo[2.2.1]heptane can act as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are critical in managing hyperglycemia in diabetic patients. The introduction of specific functional groups has been linked to increased inhibitory activity .
Case Study 2: Cytotoxic Activity
In a study assessing various bicyclic compounds, certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating moderate effectiveness. This highlights the potential for this compound and its derivatives in cancer therapy .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
LVBCACDXSOCLCG-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CC[C@@H]1C2 |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Origin of Product |
United States |
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